molecular formula C9H7NO2 B181951 N-Methylisatin CAS No. 2058-74-4

N-Methylisatin

Cat. No. B181951
Key on ui cas rn: 2058-74-4
M. Wt: 161.16 g/mol
InChI Key: VCYBVWFTGAZHGH-UHFFFAOYSA-N
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Patent
US08779162B2

Procedure details

A dimethylformamide (hereinafter referred to as DMF) (500 ml) solution of isatin (14.70 g, 100 mmol, purity 98%; manufactured by SIGMA-ALDRICH) was cooled to 0° C. in an ice bath, and sodium hydride (4.73 g, 118 mmol, 60% in oil; manufactured by Tokyo Chemical Industry Co., Ltd.) was added by portions with a spatula over a period of 10 min. After stirring for 15 min, methyl iodide (7.5 mL, 120 mmol) was added by portions with a Komagome pipette over a period of 10 min. The mixture was stirred at 0° C. for 1 hr and was then poured into 1 L of an aqueous hydrochloric acid solution. The mixture was extracted with ethyl acetate, and an ethyl acetate phase was washed twice with water. The ethyl acetate phase was concentrated to obtain 13.6 g of a crude product of N-methylisatin (HPLC assay: 79 area %). The HPLC assay was carried out in the same manner as described above.
[Compound]
Name
solution
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[H-].[Na+].[CH3:14]I.Cl>CN(C)C=O>[CH3:14][N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3] |f:1.2|

Inputs

Step One
Name
solution
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Three
Name
Quantity
4.73 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
an ethyl acetate phase was washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate phase was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C(=O)C(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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